6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure It contains various functional groups, including a cyano group, a furan ring, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl isocyanate and 2-methyl-4-(furan-2-yl)-5-cyano-1,4-dihydropyridine-3-carboxylic acid.
Formation of Carbamoyl Intermediate: The isocyanate reacts with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The intermediate undergoes a reaction with a thiol compound to introduce the sulfanyl group.
Cyclization: The final step involves cyclization to form the dihydropyridine core, which is facilitated by appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups that can interact with biological targets.
Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and pesticides.
2-Methyl-4-(furan-2-yl)-5-cyano-1,4-dihydropyridine-3-carboxylic acid: Another precursor, used in the synthesis of various dihydropyridine derivatives.
Uniqueness
6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its intricate structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C27H23ClN4O3S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H23ClN4O3S/c1-16-20(28)10-6-11-21(16)32-23(33)15-36-27-19(14-29)25(22-12-7-13-35-22)24(17(2)30-27)26(34)31-18-8-4-3-5-9-18/h3-13,25,30H,15H2,1-2H3,(H,31,34)(H,32,33) |
InChI Key |
YABLYXKHDUXDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N |
Origin of Product |
United States |
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